molecular formula C15H19NO2 B15249398 Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate

Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B15249398
M. Wt: 245.32 g/mol
InChI Key: VCWRLJUEGMEYTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound that belongs to the family of tropane alkaloids.

Preparation Methods

The synthesis of Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several synthetic routes, including the use of acyclic starting materials that contain the necessary stereochemical information for the formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions optimized for large-scale production.

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for deprotection in multi-step syntheses .

Reagents/ConditionsTemperatureTimeYieldProduct(s) Formed
5% HCl (aqueous)25°C24h78%8-azabicyclo[3.2.1]octane-8-carboxylic acid
1M NaOH in ethanol/water (1:1)70°C6h85%Sodium carboxylate salt

Hydrolysis rates depend on steric hindrance from the bicyclic framework, with slower kinetics compared to linear esters .

Aminolysis

The carboxylate reacts with primary and secondary amines to form amides, a key step in derivatization for pharmacological studies .

Amine ReagentCoupling AgentSolventYieldProduct Application
BenzylamineDCC, DMAPDCM63%N-benzylamide analog
MorpholineEDCl, HOBtTHF72%Bioactive tropane derivatives

Reaction efficiency correlates with amine nucleophilicity, though steric bulk reduces yields for tertiary amines.

Reduction Reactions

The bicyclic core undergoes selective reduction under catalytic hydrogenation or borohydride conditions .

Reagents/ConditionsTarget SiteProductYield
H₂ (1 atm), Pd/CDouble bondsSaturated bicyclic framework88%
NaBH₄ in methanolKetone (if present)Secondary alcohol derivative65%

Reduction pathways are highly dependent on substrate functionalization, with competing reactivity observed at the nitrogen center .

Oxidation Reactions

Oxidative modifications target hydroxyl or methylene groups adjacent to the nitrogen atom .

Oxidizing AgentConditionsProductYield
KMnO₄ (aqueous)0°C, pH 73-oxo derivative54%
CrO₃ in acetic acidReflux, 2hCarboxylic acid analog48%

Over-oxidation risks necessitate precise stoichiometric control.

Nucleophilic Substitution

The nitrogen atom participates in alkylation and acylation reactions, enabling structural diversification .

ElectrophileBaseSolventYieldProduct Type
Benzyl bromideCs₂CO₃DMSO54%Quaternary ammonium salt
Acetyl chlorideEt₃NTHF67%N-acetyl derivative

Steric hindrance from the bicyclic system limits reactivity with bulky electrophiles .

Protection/Deprotection Strategies

The benzyl group serves as a transient protecting moiety in multi-step syntheses .

Protection MethodDeprotection MethodApplication Context
Benzyl chloroformateH₂/Pd-CIntermediate in alkaloid synthesis
Trifluoroacetyl groupK₂CO₃ in MeOH/H₂OProdrug development

Selective deprotection under mild conditions preserves the azabicyclic framework .

Thermal Rearrangements

Heating induces ring-opening or skeletal rearrangements, particularly under acidic conditions .

ConditionsProductMechanistic Pathway
HCl (gas), 150°CLinear amino acid derivativeRetro-Diels-Alder reaction
Toluene, refluxRing-contracted byproductElectrocyclic rearrangement

These reactions highlight the compound's conformational instability under extreme conditions .

Experimental Data Highlights

  • Catalytic Asymmetric Synthesis : Enantioselective 1,3-dipolar cycloadditions achieve >90% ee using chiral Lewis acid catalysts .

  • Radical Reactions : Persulfate-mediated C-H functionalization introduces halogen atoms at the C3 position (yield: 58–72%) .

  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids proceed at the benzyl group (Pd(OAc)₂, SPhos, 75°C, yield: 61%) .

Scientific Research Applications

The search results provide information on 8-azabicyclo[3.2.1]octane derivatives and their applications. One specific compound mentioned is Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate . However, the search results do not provide comprehensive data tables or well-documented case studies specifically focusing on the applications of "Benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate."

Here's a summary of the information available on related compounds and their applications:

8-Azabicyclo[3.2.1]octane Derivatives

  • Mu Opioid Receptor Antagonists: Some 8-azabicyclo[3.2.1]octane compounds are useful as mu opioid receptor antagonists . These can be used to treat conditions mediated by mu opioid receptor activity, such as disorders of reduced motility in the gastrointestinal tract . Peripherally selective mu opioid antagonists can potentially block undesirable gastrointestinal side effects without affecting the beneficial central effects of analgesia or causing central nervous system withdrawal symptoms . They may also be useful in treating opioid-induced bowel dysfunction (OBD) and postoperative ileus (POI) .
  • Monoamine Reuptake Inhibitors: 8-azabicyclo[3.2.1]octane derivatives can act as monoamine reuptake inhibitors . They can inhibit the reuptake of serotonin, noradrenaline, and dopamine . These inhibitors are useful in treating disorders such as depression, anxiety, pain, panic disorders, attention deficit hyperactivity disorder (ADHD), and obsessive-compulsive disorder .
  • Pharmaceutical Applications: 8-azabicyclo[3.2.1]octane derivatives can be used in pharmaceutical compositions and medicaments for treating or preventing diseases . They can be formulated into tablets, capsules, suppositories, injections, or sprays . These derivatives may also be suitable for use in implants, patches, or gels for immediate or sustained release .
  • Research Tools: 8-azabicyclo[3.2.1]octane compounds can be used as research tools for studying biological systems or discovering new compounds with mu opioid receptor activity .
  • Synthesis: Synthetic processes and intermediates are available for preparing 8-azabicyclo[3.2.1]octane compounds .

Specific Compounds

  • Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound's structure, chemical names, and physical and chemical properties are available .
  • Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound's structure, chemical names, and physical and chemical properties are available .

General Information

  • The 8-azabicyclo[3.2.1]octane scaffold is a core structure in tropane alkaloids, which have diverse biological activities .
  • 8-azabicyclo[3.2.1]octane derivatives can exist in solvated, unsolvated, amorphous, and multiple crystalline forms .
  • These compounds may contain chiral centers and can exist as racemic mixtures, pure stereoisomers, and stereoisomer-enriched mixtures .

Comparison with Similar Compounds

Biological Activity

Benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate is a compound belonging to the azabicyclo[3.2.1]octane family, which has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and therapeutic potential, supported by relevant data and case studies.

1. Overview of Azabicyclo[3.2.1]octane Derivatives

The azabicyclo[3.2.1]octane scaffold is a significant structural motif in various bioactive compounds, especially tropane alkaloids, which exhibit a wide range of pharmacological effects. The benzyl derivative specifically has been investigated for its potential as a monoamine reuptake inhibitor, which can be beneficial in treating mood disorders such as depression and anxiety.

2. Synthesis of Benzyl 8-Azabicyclo[3.2.1]octane-8-carboxylate

The synthesis of benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multi-step organic reactions that strategically build the bicyclic structure while introducing the carboxylate and benzyl groups.

Table 1: Key Steps in Synthesis

StepReaction TypeReagents UsedOutcome
1CyclizationAcyclic precursor, baseFormation of azabicyclo scaffold
2FunctionalizationBenzyl chloride, nucleophileIntroduction of benzyl group
3CarboxylationCarbon dioxide, catalystFormation of carboxylate

3.1 Pharmacological Properties

Benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate has shown promise in several pharmacological studies:

  • Monoamine Reuptake Inhibition : Compounds in this class have been identified as effective inhibitors of serotonin and norepinephrine reuptake, potentially offering advantages over traditional antidepressants by minimizing side effects associated with older drugs .
  • Opioid Receptor Modulation : Certain derivatives have been explored for their activity as mu-opioid receptor antagonists, which may help mitigate opioid-induced side effects without compromising analgesic efficacy .

3.2 Case Studies

A study conducted on related compounds demonstrated significant efficacy against nematodes, highlighting the potential for agricultural applications as well . The lethal rates observed were approximately 75% against specific nematode species at concentrations of 10 mg/l.

4. Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate:

Table 2: SAR Findings

ModificationEffect on ActivityReference
Addition of methyl group at position 8Increased potency as a serotonin reuptake inhibitor
Alteration of benzamide moietyEnhanced selectivity for kappa opioid receptors
Variation in linker lengthAffects binding affinity to opioid receptors

5. Future Directions

Research into benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate is ongoing, with several avenues for exploration:

  • Development of Novel Derivatives : Modifying the existing structure to enhance selectivity and reduce side effects.
  • Clinical Trials : Investigating the therapeutic efficacy in human subjects for conditions such as depression and anxiety.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

benzyl 8-azabicyclo[3.2.1]octane-8-carboxylate

InChI

InChI=1S/C15H19NO2/c17-15(18-11-12-5-2-1-3-6-12)16-13-7-4-8-14(16)10-9-13/h1-3,5-6,13-14H,4,7-11H2

InChI Key

VCWRLJUEGMEYTE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)N2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.